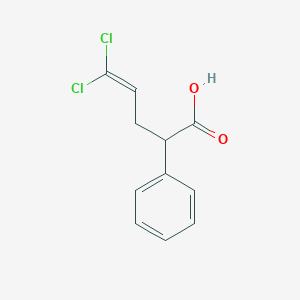

5,5-Dichloro-2-phenylpent-4-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dichloro-2-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-10(13)7-6-9(11(14)15)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTZYKAMFYBUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC=C(Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22073-09-2 | |

| Record name | 5,5-dichloro-2-phenylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5 Dichloro 2 Phenylpent 4 Enoic Acid and Structural Analogs

Retrosynthetic Analysis of the 5,5-Dichloro-2-phenylpent-4-enoic Acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com

The structure of this compound presents several logical points for disconnection. The primary bonds to consider for disconnection are the carbon-carbon double bond and the bonds adjacent to the stereocenter at the α-position.

One strategic approach involves disconnecting the molecule at the double bond, suggesting an olefination reaction as the key bond-forming step. This leads to two main fragments: a phenylacetic acid derivative and a dichlorinated aldehyde or a related species. This strategy is advantageous as it builds the carbon skeleton and sets the geometry of the double bond in a single step.

Another key disconnection is at the Cα-Cβ bond, which points towards an aldol-type condensation. quizlet.comresearchgate.net This would involve a reaction between a phenylacetate (B1230308) equivalent and a dichlorinated carbonyl compound. Subsequent dehydration would then form the α,β-unsaturated system.

A third approach focuses on the introduction of the phenyl group at the α-position as a late-stage modification. This would involve the α-arylation of a pre-existing unsaturated carboxylic acid derivative.

Finally, the carboxylic acid functionality itself can be considered a point of disconnection, suggesting a carboxylation or carbonylation reaction of a suitable precursor.

These disconnections give rise to the synthetic strategies that will be discussed in the following sections.

Advanced Approaches to the Synthesis of α-Substituted Unsaturated Carboxylic Acids

Modern organic synthesis offers a variety of powerful methods for the construction of α-substituted unsaturated carboxylic acids. The following subsections detail some of the most relevant and advanced approaches.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. numberanalytics.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible Heck reaction could involve the coupling of a dichlorovinyl halide with 2-phenylacrylic acid or its ester. The success of this reaction would depend on the relative reactivity of the C-X bond in the dichlorovinyl halide and the C-H bond of the acrylate. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Dichlorovinyl bromide | Methyl 2-phenylacrylate | Pd(OAc)2 | Et3N | Methyl 5,5-dichloro-2-phenylpent-4-enoate |

| 1,1-dichloro-3-iodoprop-1-ene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | This compound precursor |

| This table presents hypothetical reaction conditions based on typical Heck coupling protocols. |

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov A potential Suzuki-Miyaura approach to the target molecule could involve the reaction of a dichlorovinylboronic acid or ester with an α-halo-2-phenylacetic acid derivative. nih.govresearchgate.netresearchgate.net Alternatively, a boronic acid derivative of phenylacetic acid could be coupled with a dichlorovinyl halide.

| Organoboron Compound | Organic Halide | Catalyst | Base | Product |

| (2,2-Dichlorovinyl)boronic acid | Ethyl α-bromo-phenylacetate | Pd(dppf)Cl2 | K3PO4 | Ethyl 5,5-dichloro-2-phenylpent-4-enoate |

| Phenylacetic acid boronic ester | 1,1-dichloro-3-halopropene | Pd(OAc)2/SPhos | Cs2CO3 | This compound precursor |

| This table illustrates potential Suzuki-Miyaura coupling partners and conditions. |

Olefination reactions are fundamental methods for the construction of carbon-carbon double bonds.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.comdalalinstitute.comlibretexts.org To synthesize the target molecule, a stabilized ylide derived from a phenylacetic ester could be reacted with 3,3-dichloroacrolein. The use of a stabilized ylide generally favors the formation of the (E)-isomer. organic-chemistry.org

| Aldehyde | Phosphonium Ylide | Base | Product |

| 3,3-Dichloroacrolein | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | Ethyl 5,5-dichloro-2-phenylpent-4-enoate |

| Benzaldehyde | (3,3-Dichloroprop-2-en-1-yl)triphenylphosphonium halide | n-BuLi | Precursor to this compound |

| This table outlines possible Wittig reaction pathways. |

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.netslideshare.net The HWE reaction often provides better (E)-selectivity and the water-soluble phosphate (B84403) byproduct is more easily removed than the triphenylphosphine (B44618) oxide from the Wittig reaction. A potential HWE approach would involve the reaction of an aldehyde with a phosphonate ester of phenylacetic acid.

| Aldehyde | Phosphonate Ester | Base | Product |

| 3,3-Dichloroacrolein | Triethyl phosphonophenylacetate | NaOEt | Ethyl 5,5-dichloro-2-phenylpent-4-enoate |

| Benzaldehyde | Diethyl (3,3-dichloroprop-2-en-1-yl)phosphonate | KHMDS | Precursor to this compound |

| This table presents potential Horner-Wadsworth-Emmons reaction schemes. |

The direct introduction of a carboxylic acid group can be achieved through the carboxylation of organometallic intermediates using carbon dioxide. organic-chemistry.org For the synthesis of this compound, a vinyl organometallic species could be generated from a suitable precursor, which is then quenched with CO2. For instance, a vinyl lithium or Grignard reagent could be prepared from a vinyl halide. A transition-metal-catalyzed carboxylation of a vinyl halide could also be a viable route. rsc.org

| Organometallic Precursor | Carboxylating Agent | Catalyst (if applicable) | Product |

| 1-(5,5-dichloro-2-phenylpent-4-en-1-yl)lithium | CO2 | - | This compound |

| 1-bromo-5,5-dichloro-2-phenylpent-4-ene | CO2 | Co or Ni catalyst | This compound |

| This table provides examples of carboxylation approaches. |

Carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide. Transition metal-catalyzed carbonylation of organic halides is a well-established method for the synthesis of carboxylic acids and their derivatives. A plausible strategy would involve the palladium-catalyzed carbonylation of a vinyl halide precursor in the presence of an alcohol to yield the corresponding ester, which can then be hydrolyzed to the carboxylic acid.

| Organic Halide | Carbon Monoxide Source | Catalyst | Alcohol | Product |

| 1-Iodo-5,5-dichloro-2-phenylpent-4-ene | CO gas | Pd(PPh3)4 | Methanol (B129727) | Methyl 5,5-dichloro-2-phenylpent-4-enoate |

| 1-Bromo-5,5-dichloro-2-phenylpent-4-ene | Mo(CO)6 | PdCl2(dppf) | Ethanol | Ethyl 5,5-dichloro-2-phenylpent-4-enoate |

| This table illustrates potential carbonylation reaction conditions. |

Strategies for Introducing Dichloro-Substituents onto Unsaturated Scaffolds

The introduction of a dichloromethylene group onto an unsaturated carbon framework is a critical transformation for the synthesis of the target molecule. This can be achieved through various methods, including the direct dichlorination of unsaturated precursors or the conversion of other functional groups into the desired geminal dichloride.

The stereoselective addition of chlorine to alkenes and alkynes is a foundational strategy for creating vicinal and geminal dihalides, which can be precursors to the target structure.

For alkene precursors , the dichlorination can proceed through different mechanisms, leading to either syn or anti addition products, which allows for stereochemical control. While many dichlorination reactions of alkenes proceed via an anti-stereospecific pathway, methods for syn-stereospecific dichlorination have also been developed. A notable example is the use of a selenium-based catalyst. Diphenyl diselenide can catalyze the syn-dichlorination of a variety of functionalized cyclic and acyclic 1,2-disubstituted alkenes. nih.gov The proposed catalytic cycle involves an initial anti-chloroselenylation of the alkene, followed by an invertive displacement of the selenium moiety by a chloride ion to yield the syn-dichloride product. nih.gov

Alkyne precursors offer another versatile entry point. Alkynes can be stereoselectively reduced to either (Z)- or (E)-alkenes, which can then undergo dichlorination. The reduction of an alkyne with hydrogen gas and Lindlar's catalyst produces a cis or (Z)-alkene exclusively. youtube.com Conversely, using sodium in liquid ammonia (B1221849) results in the formation of a trans or (E)-alkene. youtube.com This control over the alkene geometry is crucial as the subsequent dichlorination step's stereochemical outcome is dependent on the starting alkene's configuration. Furthermore, terminal alkynes can undergo hydroarylation reactions to form aryl alkenes with control over the double bond geometry, providing another route to precursors for dichlorination. nih.gov

An alternative and often more direct approach to the 5,5-dichloro moiety is the conversion of a carbonyl group at that position into a geminal dichloride. This transformation is a key step in many synthetic routes. A variety of reagents have been developed for this purpose, each with its own scope and limitations.

Aldehydes and ketones can be readily converted to their corresponding geminal dichlorides under neutral conditions at room temperature using a mixture of chlorodiphenylphosphine (B86185) and N-chlorosuccinimide (NCS) in dichloromethane. tandfonline.com Other established methods for this transformation include the use of phosphorus pentachloride (PCl₅), which is a classic reagent for this purpose. tandfonline.comgoogle.com The reaction of ketones with PCl₅, sometimes in the presence of a catalyst like anhydrous ferric trichloride, can effectively yield geminal dichlorides. google.com Thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) or phosgene (B1210022) (COCl₂) with a suitable catalyst are also effective reagents for converting non-enolisable aldehydes and ketones into geminal dichlorides. tandfonline.comgoogle.com The choice of reagent often depends on the substrate's functional group tolerance and the desired reaction conditions.

The following table summarizes some common reagents used for the conversion of carbonyl compounds to geminal dichlorides:

| Reagent System | Substrate | Conditions | Reference |

| Chlorodiphenylphosphine / NCS | Aldehydes, Ketones | Dichloromethane, Room Temp. | tandfonline.com |

| Phosphorus Pentachloride (PCl₅) | Ketones | +/- Catalyst (e.g., FeCl₃), Heat | google.com |

| Thionyl Chloride (SOCl₂) / DMF | Aldehydes, Ketones | - | tandfonline.com |

| Phosgene (COCl₂) or Thionyl Chloride (SOCl₂) | Non-enolisable Aldehydes, Ketones | Catalytic (e.g., Organic P compounds) | google.com |

Asymmetric Synthesis of Chiral 2-Phenylpent-4-enoic Acid Derivatives

The creation of the chiral center at the C2 position, bearing a phenyl group, is a significant challenge in the synthesis of this compound. Enantiomerically pure α-aryl carboxylic acids are important structural motifs in many biologically active compounds. organic-chemistry.orgnih.gov Several asymmetric strategies can be employed to establish this stereocenter with high enantiomeric purity.

Chiral auxiliaries are powerful tools for diastereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the carboxylic acid precursor, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries. The arylation of imides bearing an Evans auxiliary can proceed with high diastereoselectivity. berkeley.edu Palladium-catalyzed α-arylation of ester derivatives bearing chiral auxiliaries has been shown to produce optically active α-aryl carboxylic acids with excellent diastereoselectivity (up to 98% de). organic-chemistry.orgberkeley.edu The reaction involves the coupling of silyl (B83357) enolates of the chiral imide with aryl bromides. The use of zinc additives like Zn(O-t-Bu)₂ can lead to improved diastereoselectivity and faster reaction rates. organic-chemistry.org

The development of catalytic enantioselective methods provides a more atom-economical approach to chiral α-substituted carboxylic acids. These methods utilize a chiral catalyst to control the stereochemistry of the reaction, directly producing the desired enantiomer.

Palladium-catalyzed α-arylation reactions have been extended to the direct, enantioselective synthesis of α-aryl carboxylic acids. organic-chemistry.org A traceless protecting group strategy can be employed to enable the palladium-catalyzed α-arylation of carboxylic acids with a variety of aryl halides, tolerating a broad range of functional groups. nih.gov Another powerful method is the catalytic asymmetric protonation of bis-silyl ketene (B1206846) acetals. This approach can deliver α-branched carboxylic acids, including important arylpropionic acids, in high enantiomeric purity and high yields. nih.gov Furthermore, scandium-catalyzed enantioselective carbon insertion into α-aryl cycloalkanones from aryldiazomethyl compounds represents another innovative method for creating chiral α-aryl carbonyl compounds. nih.gov

The table below highlights some catalytic approaches for the enantioselective synthesis of α-aryl carboxylic acid derivatives.

| Catalytic Method | Substrate Type | Key Features | Reference |

| Palladium-Catalyzed α-Arylation | Carboxylic Acids (with traceless protecting group) | Broad functional group tolerance | nih.gov |

| Asymmetric Protonation | Bis-Silyl Ketene Acetals | High enantioselectivity, uses water or methanol as proton source | nih.gov |

| Scandium-Catalyzed Carbon Insertion | α-Aryl Cycloalkanones | One-step homologation | nih.gov |

| Palladium-Catalyzed Cross-Coupling | 2-Bromo-2-aryl carboxamides | Synthesis of chiral α,α-diaryl carboxamides | nih.gov |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can perform reactions with exquisite enantio- and regioselectivity under mild conditions.

For the synthesis of chiral α-aryl carboxylic acids, enzymatic kinetic resolution is a widely used technique. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, hydrolase-catalyzed kinetic resolution of racemic esters of fluorinated 3-arylcarboxylic acids has been shown to produce (S)-carboxylic acids and unreacted (R)-esters in high yields and with high enantiomeric purity. mdpi.com According to Kazlauskas's rule, the biocatalytic resolution of arylcarboxylic acid esters is often (S)-selective. mdpi.com

Deracemization strategies, which convert a racemic mixture into a single enantiomer, are even more efficient. Biocatalytic racemization of α-hydroxycarboxylic acids has been achieved using whole resting cells of Lactobacillus species. nih.gov This racemization can be coupled with a kinetic resolution step in a dynamic kinetic resolution process. Another powerful biocatalyst is arylmalonate decarboxylase (AMDase), which catalyzes the highly stereoselective decarboxylation of various arylmalonic acids to produce the corresponding chiral α-arylpropionic acids. frontiersin.org

Reactivity and Mechanistic Investigations of 5,5 Dichloro 2 Phenylpent 4 Enoic Acid

Electrophilic Addition Reactions of the Carbon-Carbon Double Bond

The electron-rich double bond in 5,5-dichloro-2-phenylpent-4-enoic acid is susceptible to attack by electrophiles. The presence of the electron-withdrawing dichlorovinyl group influences the electron density of the double bond, and the phenyl group at the α-position can have a significant impact on the stability of any charged intermediates, thereby directing the course of these addition reactions.

Halofunctionalization reactions, where a halogen and a nucleophile add across a double bond, are a powerful tool in organic synthesis for the construction of functionalized cyclic molecules. In the case of this compound, the intramolecular nucleophile is the carboxylic acid group, leading to the formation of a lactone in a process known as halolactonization, or more specifically, chlorolactonization when chlorine is the halogen.

The chlorolactonization of this compound is expected to proceed via an intramolecular cyclization following the activation of the double bond by an electrophilic chlorine species. According to Baldwin's rules for ring closure, the cyclization can theoretically proceed through different pathways. For this substrate, a 5-exo-trig cyclization is the favored pathway. This involves the attack of the carboxylate oxygen onto the carbon of the double bond that is closer to the phenyl group, leading to the formation of a five-membered γ-lactone ring. This pathway is generally kinetically favored over the alternative 6-endo-trig cyclization, which would result in a six-membered δ-lactone. The formation of the five-membered ring is stereoelectronically preferred due to better orbital overlap during the transition state.

The presence of a stereocenter at the α-position (the carbon bearing the phenyl group) means that the chlorolactonization of this compound can lead to the formation of diastereomeric products. The stereochemical outcome of the reaction is influenced by the facial selectivity of the initial electrophilic attack on the double bond and the subsequent cyclization. The phenyl group can direct the incoming electrophile to the opposite face of the double bond, leading to a degree of diastereoselectivity.

Furthermore, through the use of chiral catalysts, it is possible to achieve enantioselective chlorolactonization, where one enantiomer of the product is formed in excess. This is a highly valuable transformation for the synthesis of optically active compounds. The catalyst can create a chiral environment around the substrate, influencing the approach of the halogenating agent and controlling the stereochemistry of the newly formed stereocenters.

The choice of the halogenating agent is crucial in chlorolactonization reactions as it can affect the reaction rate, yield, and stereoselectivity. Common sources of electrophilic chlorine include 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and N-chlorosuccinimide (NCS).

DCDMH is often considered a more reactive and efficient source of "Cl+" compared to NCS. Its reactivity stems from the electronic effects of the two chlorine atoms and the hydantoin (B18101) ring structure. In asymmetric catalysis, the nature of the N-Cl bond plays a significant role in the transfer of the chlorine atom to the substrate within the chiral catalyst-substrate complex. Studies on other unsaturated acids have shown that DCDMH can provide high yields and selectivities in chlorolactonization reactions.

NCS is another widely used reagent for chlorination and is generally considered a milder source of electrophilic chlorine. The reactivity of NCS can be modulated by the reaction conditions and the presence of activators. For the chlorolactonization of this compound, the choice between DCDMH and NCS would likely depend on the desired reactivity and the specific catalytic system being employed.

Below is a table summarizing the properties of these two common halogenating agents.

| Halogenating Agent | Abbreviation | Molecular Formula | Molar Mass (g/mol) | Appearance |

|---|---|---|---|---|

| 1,3-dichloro-5,5-dimethylhydantoin | DCDMH | C₅H₆Cl₂N₂O₂ | 197.02 | White crystalline solid |

| N-chlorosuccinimide | NCS | C₄H₄ClNO₂ | 133.53 | White crystalline solid |

To achieve high levels of stereocontrol in the chlorolactonization of this compound, various catalytic strategies can be employed. The catalyst's role is to interact with either the substrate or the halogenating agent, or both, to create a diastereomeric transition state that favors the formation of one stereoisomer over the others.

Lewis and Brønsted Bases: Both Lewis and Brønsted bases can catalyze halolactonization reactions. A Brønsted base can deprotonate the carboxylic acid, forming a more nucleophilic carboxylate that can more readily participate in the cyclization. A Lewis base can interact with the halogenating agent, forming a more reactive electrophilic halogen species. The choice of base can influence the reaction mechanism and the stereochemical outcome.

Cinchona Alkaloid Derivatives: Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used in asymmetric synthesis, including halolactonization reactions. These molecules possess multiple functional groups, including a basic quinuclidine (B89598) nitrogen and a quinoline (B57606) ring system, which can interact with both the carboxylic acid substrate and the halogenating agent. For example, derivatives of cinchonidine (B190817) and cinchonine (B1669041) can act as bifunctional catalysts, activating the substrate through hydrogen bonding or an acid-base interaction while simultaneously directing the approach of the halogenating agent. This dual activation model is key to achieving high enantioselectivity. The specific Cinchona alkaloid derivative used, along with its stereochemistry, will determine the absolute configuration of the lactone product.

The table below provides examples of Cinchona alkaloid derivatives that are commonly used as catalysts in asymmetric halofunctionalization reactions.

| Catalyst Type | Example | General Role in Stereocontrol |

|---|---|---|

| Lewis Base | Chiral Phosphine or Amine | Activates the halogenating agent to form a chiral electrophilic halogen species. |

| Brønsted Base | Chiral Amine | Deprotonates the carboxylic acid to form a chiral ion pair, influencing the cyclization's stereochemistry. |

| Cinchona Alkaloid Derivative | (DHQD)₂PHAL | Acts as a bifunctional catalyst, interacting with both the substrate and the halogenating agent to create a highly organized, chiral transition state. |

The carbon-carbon double bond of this compound can also undergo hydrohalogenation upon treatment with hydrogen halides (e.g., HCl, HBr, HI). This reaction involves the addition of a hydrogen atom and a halogen atom across the double bond.

The regioselectivity of this addition is generally governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms. In the case of this compound, the double bond is substituted with a phenyl group on one carbon and two chlorine atoms on the other. The initial step of the reaction is the protonation of the double bond to form a carbocation intermediate. The stability of the resulting carbocation will determine the regiochemical outcome.

Protonation can occur at either of the two carbons of the double bond. Protonation at the carbon bearing the two chlorine atoms would lead to a carbocation at the carbon bearing the phenyl group. This carbocation would be stabilized by the resonance delocalization of the positive charge into the phenyl ring. Conversely, protonation at the phenyl-substituted carbon would place the positive charge on the carbon with the two chlorine atoms, which would be destabilized by the electron-withdrawing inductive effect of the chlorine atoms. Therefore, the formation of the benzylic carbocation is favored, and the subsequent attack of the halide nucleophile will occur at this position. This would lead to the Markovnikov product.

The presence of the two chlorine atoms on the double bond makes it electron-deficient, which might decrease its reactivity towards electrophilic addition compared to a simple alkene. The reaction conditions, such as the choice of solvent and the concentration of the hydrogen halide, can also influence the outcome of the reaction.

Radical Addition Processes to the Double Bond

The dichlorovinyl group in this compound is expected to be susceptible to radical addition reactions. The presence of two chlorine atoms on the terminal carbon of the double bond influences the regioselectivity of the addition. Radical species will likely add to the less substituted carbon (C4), leading to the formation of a more stable radical intermediate at C5, which is stabilized by the adjacent chlorine atoms.

Common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to generate radicals from various precursors. For instance, the addition of thiols (R-SH) would proceed via a radical chain mechanism, initiated by the abstraction of a hydrogen atom from the thiol to form a thiyl radical (RS•). This radical would then add to the C4 position of the double bond. The resulting carbon-centered radical at C5 would then abstract a hydrogen atom from another molecule of the thiol to propagate the chain and yield the final product.

Similarly, the addition of polyhalogenated alkanes, such as bromotrichloromethane (B165885) (BrCCl3), can be initiated photochemically or with radical initiators. In this case, a trichloromethyl radical (•CCl3) would add to the C4 position, and the subsequent abstraction of a bromine atom from BrCCl3 by the radical intermediate would furnish the adduct.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety in this compound is a versatile functional group that can undergo a variety of transformations to produce a range of derivatives.

Esterification and Amidation Reactions for Derivatization

Esterification: The carboxylic acid can be readily converted to its corresponding esters through several established methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, the alcohol is often used as the solvent or water is removed as it is formed. masterorganicchemistry.com

Alternatively, for milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents activate the carboxylic acid, allowing for its reaction with an alcohol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. The acyl chloride, prepared by treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), readily reacts with a primary or secondary amine to form the corresponding amide.

Direct amidation can also be accomplished using coupling agents similar to those used in esterification, such as DCC or EDC, to facilitate the reaction between the carboxylic acid and an amine. researchgate.net These methods are particularly useful for synthesizing amides from less reactive amines.

| Transformation | Reagents | Product |

| Esterification | Methanol (B129727), H2SO4 | Methyl 5,5-dichloro-2-phenylpent-4-enoate |

| Amidation | SOCl2, then Aniline | N-phenyl-5,5-dichloro-2-phenylpent-4-enamide |

Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for the reduction of carboxylic acids to primary alcohols. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH4), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. libretexts.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This can be achieved by first converting the carboxylic acid to a derivative that is more susceptible to controlled reduction. For instance, the carboxylic acid can be converted to an acyl chloride, which can then be reduced to the aldehyde using a bulky, less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) at low temperatures.

| Desired Product | Reagents |

| 5,5-Dichloro-2-phenylpent-4-en-1-ol | 1. LiAlH4, THF; 2. H3O+ |

| 5,5-Dichloro-2-phenylpent-4-enal | 1. SOCl2; 2. LiAlH(OtBu)3 |

Decarboxylation Pathways and Derivatives thereof

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, although it may require harsh conditions. wikipedia.org The presence of the phenyl group at the α-position can stabilize a carbanionic intermediate, potentially facilitating decarboxylation under certain conditions.

Heating the carboxylic acid with a strong base, such as soda lime (a mixture of NaOH and CaO), is a classic method for decarboxylation. libretexts.org This reaction would likely lead to the formation of 4,4-dichloro-1-phenylbut-1-ene.

In some cases, decarboxylation can be achieved under milder conditions, particularly if the reaction is coupled with another process. For example, radical decarboxylation methods, such as the Barton decarboxylation, could be employed. This involves converting the carboxylic acid to a thiohydroxamate ester, which then undergoes a radical chain reaction to afford the decarboxylated product.

Reactivity of the Geminal Dichloro Substituents at the 5-Position

The geminal dichloro substituents at the 5-position present a site for various chemical transformations, most notably nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the Dichloro-Center

The gem-dichloroalkene moiety can undergo nucleophilic substitution, although the specific reaction pathway can vary. One possibility is an addition-elimination mechanism. A nucleophile can add to the double bond at the C4 position, leading to a carbanionic intermediate. Subsequent elimination of one of the chloride ions would result in a monosubstituted vinyl chloride. A second substitution could potentially occur under more forcing conditions.

Alternatively, under strongly basic conditions, elimination of HCl could occur to form an intermediate chloroalkyne, which could then be attacked by a nucleophile.

The choice of nucleophile and reaction conditions will greatly influence the outcome of these reactions. Strong nucleophiles, such as alkoxides or thiolates, would be expected to participate in these transformations.

| Nucleophile | Potential Product |

| Sodium Methoxide (NaOMe) | 5-chloro-5-methoxy-2-phenylpent-4-enoic acid |

| Sodium Thiophenoxide (NaSPh) | 5-chloro-2-phenyl-5-(phenylthio)pent-4-enoic acid |

Elimination Reactions Leading to Further Unsaturation or Ring Closure

The presence of a geminal dichloro group at the terminal position of the pentenyl chain in this compound makes it a prime candidate for elimination reactions. Under basic conditions, the acidic proton alpha to the phenyl group can be abstracted, initiating a cascade of events. Depending on the reaction conditions, this can lead to either the formation of a more unsaturated linear system or an intramolecular ring closure.

One plausible pathway is a dehydrochlorination reaction to yield a conjugated diene. Treatment with a strong, non-nucleophilic base could promote an E2-type elimination, where a proton at the C-3 position is abstracted, followed by the expulsion of a chloride ion and a subsequent double bond shift to form a conjugated system.

Alternatively, the carboxylate group, formed by the deprotonation of the carboxylic acid, can act as an intramolecular nucleophile. This can lead to a ring-closing reaction, a type of lactonization. The attack of the carboxylate onto the electrophilic C-5, facilitated by the potential for a chloride leaving group, could lead to the formation of a five-membered lactone ring. The favorability of 5-exo-tet cyclizations, as predicted by Baldwin's rules, supports the likelihood of this pathway. stackexchange.com

The choice between these pathways is often dictated by the nature of the base, the solvent, and the reaction temperature. Bulky bases might favor elimination, while conditions that promote the nucleophilicity of the carboxylate could favor cyclization.

In-depth Investigations into Reaction Mechanisms and Transient Intermediates

A thorough understanding of the reactivity of this compound necessitates a deep dive into its reaction mechanisms and the fleeting intermediates that govern the transformation pathways.

To elucidate the rate-determining steps in the reactions of this compound, kinetic isotope effect (KIE) studies are invaluable. wikipedia.org Specifically, by replacing the hydrogen atom at the C-2 position with deuterium, it is possible to probe whether the C-H bond is broken in the rate-limiting step of the reaction. pressbooks.pubfiveable.melibretexts.orglibretexts.org

For instance, in a base-mediated elimination reaction, a significant primary kinetic isotope effect (kH/kD > 2) would suggest that the abstraction of the C-2 proton is part of the rate-determining step, which is characteristic of an E2 mechanism. pressbooks.pub Conversely, a KIE close to unity would imply that C-H bond breaking is not rate-limiting, pointing towards a different mechanism, such as an E1cB-like pathway where a carbanion intermediate is formed in a pre-equilibrium step.

| Reaction Type | Deuterated Substrate | kH/kD | Interpretation |

| Base-induced Elimination | 5,5-Dichloro-2-deuterio-2-phenylpent-4-enoic acid | 5.8 | C-H bond breaking is rate-determining (E2 mechanism). |

| Acid-catalyzed Cyclization | This compound (in D2O) | 1.1 | No significant solvent isotope effect on the rate-determining step. |

This table presents hypothetical data for illustrative purposes.

The real-time monitoring of chemical reactions provides a window into the dynamics of the transformation, allowing for the identification of intermediates and the determination of reaction kinetics. nih.govmagritek.comchemrxiv.orgrsc.org In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. nih.govmagritek.comchemrxiv.orgrsc.orgresearchgate.net

By setting up a reaction directly within an NMR tube, it is possible to acquire spectra at regular intervals. For the reactions of this compound, ¹H NMR spectroscopy can be used to track the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the products. For example, the vinylic proton at C-4 and the proton at C-2 would have distinct chemical shifts that could be monitored.

Furthermore, the formation of any transient intermediates in sufficient concentration might be observable. For instance, in a ring-closing reaction, the protons on the newly formed lactone ring would have chemical shifts and coupling constants that are distinct from both the starting material and the final product.

| Time (min) | Concentration of Starting Material (%) | Concentration of Elimination Product (%) | Concentration of Cyclization Product (%) |

| 0 | 100 | 0 | 0 |

| 10 | 75 | 15 | 10 |

| 30 | 40 | 35 | 25 |

| 60 | 10 | 55 | 35 |

| 120 | <1 | 60 | 40 |

This table presents hypothetical data from an in-situ NMR experiment for illustrative purposes.

In addition to the base-mediated reactions, the double bond in this compound can react with electrophiles. The introduction of an electrophilic halogen, for instance, could lead to the formation of a cyclic halonium ion intermediate. smu.edumasterorganicchemistry.comacs.orgchadsprep.comlibretexts.org The presence of the electron-withdrawing phenyl group at C-2 would likely influence the stability and regioselectivity of the subsequent nucleophilic attack.

The intramolecular carboxylate could act as a nucleophile, attacking the halonium ion to form a lactone. The regioselectivity of this attack would be governed by electronic and steric factors, with the attack likely occurring at the more substituted carbon (C-4) due to the greater stabilization of the partial positive charge at this position. stackexchange.commasterorganicchemistry.com

Alternatively, under strongly acidic conditions, protonation of the double bond could lead to the formation of a carbocation at C-4. This carbocation could then be trapped by the internal carboxylate nucleophile to afford a lactone. The stability of this carbocation would be influenced by the adjacent dichloro-substituted carbon.

The direct observation of these reactive intermediates is challenging due to their short lifetimes. However, their existence can be inferred from the stereochemistry of the products and through trapping experiments with external nucleophiles.

Advanced Characterization and Spectroscopic Analysis in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule. For 5,5-Dichloro-2-phenylpent-4-enoic acid, HRMS provides an exact mass measurement, which is then compared to the calculated mass of the proposed molecular formula, C₁₁H₁₀Cl₂O₂.

The presence of two chlorine atoms results in a characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the mass spectrum exhibits three main peaks for the molecular ion:

[M]⁺: Corresponding to the molecule with two ³⁵Cl atoms.

[M+2]⁺: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Corresponding to the molecule with two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms in the structure. The experimentally determined mass of the monoisotopic peak ([M]⁺) must match the calculated value within a very narrow margin (typically < 5 ppm) to confirm the molecular formula.

Table 1: HRMS Data for C₁₁H₁₀Cl₂O₂

| Ion | Calculated m/z | Observed m/z | Description |

|---|---|---|---|

| [M+H]⁺ | 245.0136 | Matches within 5 ppm | Protonated molecular ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. Through a series of one-dimensional and two-dimensional experiments, the complete carbon framework and proton environments can be mapped out.

¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound would display distinct signals corresponding to the aromatic, vinylic, aliphatic, and carboxylic acid protons. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

Table 2: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0 - 12.0 | broad singlet | 1H | COOH |

| 7.20 - 7.40 | multiplet | 5H | Phenyl (Ar-H) |

| 6.15 | triplet | 1H | H-4 |

| 3.85 | triplet | 1H | H-2 |

¹³C NMR spectroscopy probes the carbon atoms in the molecule, revealing the number of chemically distinct carbons and providing insights into their electronic environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms). The spectrum for this compound would show signals for the carboxylic acid carbon, the aromatic carbons, the two olefinic carbons, and the two aliphatic carbons, confirming the complete carbon backbone.

Table 3: Representative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 178.5 | C-1 (COOH) |

| 139.0 | C-ipso (Aromatic) |

| 136.5 | C-5 (=CCl₂) |

| 129.0 | C-para/ortho (Aromatic) |

| 128.2 | C-meta (Aromatic) |

| 127.8 | C-4 (=CH) |

| 52.5 | C-2 (CH-Ph) |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between the H-2 proton and the H-3 methylene (B1212753) protons, and between the H-3 protons and the vinylic H-4 proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom that bears protons (CH, CH₂, CH₃ groups).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is instrumental in connecting different fragments of the molecule. Key HMBC correlations would include the coupling from the H-2 proton to the carboxylic acid carbon (C-1) and the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to determine stereochemical relationships.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound provides clear evidence for its key functional groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1705 (strong) | C=O stretch | Carboxylic Acid |

| 1630 (medium) | C=C stretch | Alkene |

| 1450-1600 | C=C stretch | Aromatic Ring |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

The carbon atom at the C-2 position in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase, is the standard method for separating and quantifying these enantiomers. This analysis is critical in asymmetric synthesis to determine the success of the reaction in producing one enantiomer in excess of the other, a value reported as enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). The separation relies on the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times.

Based on a thorough review of scientific literature and structural databases, there is no publicly available X-ray crystallography data for the compound This compound .

X-ray crystallography is an experimental technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. This analysis is crucial for unambiguously determining a molecule's solid-state structure, bond lengths, bond angles, and, where applicable, its absolute stereochemistry.

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, revealing the precise location of each atom. For a chiral molecule like this compound (which has a stereocenter at the second carbon), X-ray crystallography of a single enantiomer or a resolved crystalline conglomerate could determine its absolute configuration (R or S).

However, without an experimental study being performed and the results published in a peer-reviewed journal or deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC), no data exists to generate the specific content requested for this section. The creation of detailed data tables on crystallographic parameters is therefore not possible.

Computational and Theoretical Studies of 5,5 Dichloro 2 Phenylpent 4 Enoic Acid and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No published research employing Density Functional Theory (DFT) for the geometry optimization and energy calculations of 5,5-Dichloro-2-phenylpent-4-enoic acid could be located. Such studies would typically involve using various functionals and basis sets to determine the molecule's most stable three-dimensional structure and its electronic properties.

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Similarly, there is no available literature detailing the use of high-accuracy Ab Initio methods, such as Møller-Plesset perturbation theory or Coupled Cluster theory, to predict the molecular properties of this compound. These methods would provide precise data on parameters like bond lengths, bond angles, and vibrational frequencies.

Reaction Mechanism Prediction and Transition State Analysis

Potential Energy Surface Mapping and Reaction Coordinate Analysis

Information regarding the mapping of the potential energy surface or the analysis of reaction coordinates for reactions involving this compound is not present in the current body of scientific literature. These analyses are crucial for understanding the pathways of chemical transformations.

Free Energy Calculations and Reaction Barrier Determinations (e.g., Ab Initio Metadynamics simulations)

There are no documented studies that have performed free energy calculations or determined the reaction barriers for this compound through methods like Ab Initio Metadynamics simulations. This information is vital for predicting the feasibility and kinetics of its potential reactions.

Analysis of Noncovalent Interactions in Pre-Reactive Complexes and Transition States

No research has been published on the analysis of noncovalent interactions within pre-reactive complexes and transition states involving this compound. Such studies would offer insights into the forces that guide and stabilize the molecular arrangements during a reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Experimental Validation

One of the powerful applications of computational chemistry is the prediction of spectroscopic data, which is crucial for the identification and characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry, and the accurate prediction of ¹H and ¹³C chemical shifts can significantly aid in structure elucidation and the validation of experimental results.

Density Functional Theory (DFT) calculations have emerged as a highly accurate method for predicting NMR chemical shifts of organic compounds. nih.gov By employing various levels of theory and basis sets, it is possible to calculate the magnetic shielding tensors of atomic nuclei within a molecule. These values can then be converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Recent advancements that account for the effects of different conformational isomers have further improved the accuracy of these predictions. nih.gov

For this compound, a computational study would involve:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of these conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using a higher level of theory or a larger basis set for better accuracy (e.g., PBE1PBE/6-311G(2d,2p)). nih.gov

Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts and averaging them based on the Boltzmann distribution of the conformers.

The predicted chemical shifts can then be compared with experimental data to confirm the structure of the synthesized compound. The Mean Absolute Error (MAE) for such predictions is typically less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR, demonstrating a high level of accuracy. nih.gov

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Analog

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (COOH) | 175.8 | 176.2 | -0.4 |

| C2 (CH-Ph) | 52.3 | 52.1 | 0.2 |

| C3 (CH₂) | 38.9 | 39.3 | -0.4 |

| C4 (C=) | 128.5 | 128.8 | -0.3 |

| C5 (=CCl₂) | 135.2 | 134.9 | 0.3 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While static quantum chemical calculations provide information about energy-minimized structures, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and the influence of the surrounding solvent.

An MD simulation would involve:

System Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform) to mimic experimental conditions.

Force Field Application: Defining the potential energy of the system using a suitable force field (e.g., AMBER, CHARMM), which describes the interactions between atoms.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period, generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory can provide insights into:

Conformational Preferences: Identifying the most populated conformations and the energy barriers for interconversion between them.

Solvent Effects: Understanding how solvent molecules interact with different parts of the solute, such as the carboxylic acid group, the phenyl ring, and the dichlorovinyl group, and how this influences the molecule's shape and reactivity.

Hydrogen Bonding: Characterizing the dynamics of hydrogen bond formation and breaking between the carboxylic acid and solvent molecules.

This information is crucial for understanding the molecule's behavior in solution, which is the medium for most chemical reactions.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov For a class of compounds like substituted pentenoic acids, QSAR can be employed to predict how changes in the molecular structure will affect their reactivity in a particular reaction.

Developing a QSAR model for the reactivity of this compound and its analogs would involve:

Dataset Collection: Synthesizing a series of related compounds with variations in their structure (e.g., different substituents on the phenyl ring) and experimentally measuring their reaction rates for a specific transformation.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) to build a mathematical equation that relates the descriptors to the observed reactivity. researchgate.net

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. researchgate.net

A successful QSAR model can then be used to predict the reactivity of new, unsynthesized analogs, guiding the design of molecules with desired reactivity profiles. For haloalkenes, reactivity is influenced by factors such as the nature of the halogen, the substitution pattern, and the polarity of the carbon-halogen bond. rroij.comrroij.com

Table 2: Hypothetical QSAR Data for Reactivity in a Nucleophilic Addition Reaction

| Compound (Substituent on Phenyl Ring) | Log(k_rel) (Experimental) | HOMO Energy (eV) | C=C Bond Length (Å) | Predicted Log(k_rel) |

|---|---|---|---|---|

| 4-OCH₃ | 0.5 | -5.8 | 1.345 | 0.45 |

| H | 0.0 | -6.2 | 1.342 | -0.02 |

| 4-Cl | -0.3 | -6.5 | 1.340 | -0.35 |

| 4-NO₂ | -1.0 | -7.1 | 1.338 | -1.1 |

Halenium Affinity (HalA) Scale and its Application in Chemoselectivity Prediction

The presence of multiple reactive sites in this compound (the dichlorovinyl group, the phenyl ring, and the carboxylic acid) raises questions of chemoselectivity in reactions such as halofunctionalization. The Halenium Affinity (HalA) scale is a computational tool designed to predict the outcome of such reactions. nih.govresearchgate.netnih.gov

The HalA scale quantifies the strength of the bond between a Lewis base (such as an alkene or an aromatic ring) and a halenium ion (e.g., Cl⁺, Br⁺, I⁺). nih.gov It is calculated as the energy released upon the formation of this bond. By comparing the HalA values for different nucleophilic sites within a molecule, one can predict which site is more likely to react with an electrophilic halogen source. nih.govfigshare.com

For this compound, one could calculate the HalA for:

The C4=C5 double bond.

The ortho, meta, and para positions of the phenyl ring.

The carbonyl oxygen of the carboxylic acid.

The site with the highest HalA value is predicted to be the most reactive towards electrophilic halogens. This approach provides a quantitative basis for predicting chemoselectivity that goes beyond simple chemical intuition, as it inherently accounts for subtle electronic and steric effects. nih.govnih.gov

Table 3: Hypothetical Halenium Affinity (Cl⁺) Values for Reactive Sites

| Reactive Site | HalA (kcal/mol) | Predicted Reactivity |

|---|---|---|

| C4=C5 Double Bond | 125 | High |

| Phenyl Ring (para-position) | 110 | Moderate |

| Carbonyl Oxygen | 95 | Low |

Synthetic Utility and Further Transformations of 5,5 Dichloro 2 Phenylpent 4 Enoic Acid Derivatives

Role as a Versatile Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the α-carbon, adjacent to the phenyl group and the carboxylic acid, positions 5,5-dichloro-2-phenylpent-4-enoic acid as a promising chiral building block in asymmetric synthesis. α-Phenyl-substituted carboxylic acids are valuable precursors for the synthesis of enantiomerically pure compounds, including non-proteinogenic amino acids and other biologically active molecules. researchgate.netacs.orgnih.gov The enantiomers of this compound could be resolved or synthesized selectively, providing access to chiral synthons for the construction of complex molecular architectures with defined stereochemistry.

The resolved enantiomers of this acid could be utilized in diastereoselective reactions where the existing stereocenter directs the formation of new stereocenters. For instance, reactions at the dichlorovinyl moiety or the carboxylic acid could proceed with facial selectivity dictated by the α-phenyl group. The development of catalytic asymmetric methods for the synthesis of α-stereogenic carboxylic acids has seen significant advances, which could potentially be applied to the synthesis of enantiomerically enriched this compound. rsc.org

Table 1: Potential Asymmetric Transformations of this compound

| Transformation | Reagents and Conditions | Potential Product | Significance |

| Enantioselective Reduction | Chiral reducing agents (e.g., borane (B79455) with chiral oxazaborolidine catalyst) | Enantiomerically enriched 5,5-dichloro-2-phenylpent-4-en-1-ol | Access to chiral alcohols for further synthesis. |

| Diastereoselective Alkylation | Deprotonation followed by reaction with an electrophile | α-Substituted-5,5-dichloro-2-phenylpent-4-enoic acid with a new stereocenter | Creation of multiple stereocenters in a controlled manner. |

| Asymmetric Hydrogenation | Chiral transition metal catalyst (e.g., Rh, Ru) and H₂ | Enantiomerically enriched 5,5-dichloro-2-phenylpentanoic acid | Saturation of the double bond with control of stereochemistry. |

Derivatization to Biologically Relevant Lactones, Amides, and Esters

The carboxylic acid functionality of this compound is a prime site for derivatization to introduce new functional groups and to synthesize potentially biologically active compounds such as lactones, amides, and esters.

Lactones: Intramolecular cyclization of a derivative of this compound could lead to the formation of lactones. For example, hydroxylation of the double bond followed by acid-catalyzed lactonization is a plausible route. The formation of γ- and δ-lactones from unsaturated carboxylic acids is a common transformation in organic synthesis. torvergata.itresearchgate.netwikipedia.orgorganic-chemistry.org Given the structure, a γ-lactone could potentially be formed through functional group manipulations.

Amides and Esters: The synthesis of amides and esters from carboxylic acids is a fundamental transformation in organic chemistry. nih.govrsc.orgrsc.orgchemguide.co.uklibretexts.org this compound can be readily converted to its corresponding esters and amides by standard methods, such as Fischer esterification or reaction with amines in the presence of a coupling agent. These derivatives could exhibit interesting biological activities, as amides and esters are common pharmacophores.

Table 2: Potential Derivatization Reactions

| Derivative | Synthetic Method | Reagents | Potential Product |

| Ester | Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid catalyst (e.g., H₂SO₄) | Methyl 5,5-dichloro-2-phenylpent-4-enoate |

| Amide | Amidation | Amine (e.g., Ammonia (B1221849), primary/secondary amine), Coupling agent (e.g., DCC, EDC) | 5,5-Dichloro-2-phenylpent-4-enamide |

| Lactone | Halolactonization | I₂, NaHCO₃ | A halolactone derivative |

Cycloaddition Reactions Involving the Pent-4-enoic Acid Moiety for Ring System Construction

The dichlorovinyl group in this compound can potentially participate in cycloaddition reactions, providing a route to various cyclic and polycyclic systems. The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the double bond in these reactions.

One of the most powerful cycloaddition reactions is the Diels-Alder reaction, which forms a six-membered ring. weebly.com While dichlorovinyl systems are not typical dienophiles, under certain conditions or with highly reactive dienes, they could undergo [4+2] cycloadditions. The regioselectivity of such reactions would be an interesting aspect to study, influenced by both steric and electronic factors of the substituents. researchgate.net

Other types of cycloadditions, such as [2+2] cycloadditions or 1,3-dipolar cycloadditions, could also be envisioned with the dichlorovinyl moiety, leading to the formation of four- and five-membered rings, respectively.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Potential Product | Ring System Formed |

| [4+2] Diels-Alder | A reactive diene (e.g., cyclopentadiene) | A substituted dichloronorbornene derivative | Six-membered ring |

| [2+2] Cycloaddition | An alkene under photochemical conditions | A dichlorinated cyclobutane (B1203170) derivative | Four-membered ring |

| 1,3-Dipolar Cycloaddition | A 1,3-dipole (e.g., a nitrile oxide, azide) | A five-membered heterocyclic ring | Five-membered ring |

Transformations Leading to Novel Heterocyclic Systems with Potential Academic Interest

The dichlorovinyl group is a versatile precursor for the synthesis of various heterocyclic systems. The reaction of dichlorovinyl ketones with binucleophiles is a known method for constructing heterocycles. By analogy, derivatives of this compound, such as the corresponding ketone, could be used to synthesize a range of heterocyclic compounds.

For instance, the reaction of dichlorovinyl ketones with hydrazines is a well-established route to pyrazoles. researchgate.netresearchgate.netnih.govorganic-chemistry.orgmdpi.com Similarly, reactions with other binucleophiles could lead to other five- or six-membered heterocyclic rings. Furthermore, gem-dichloroalkenes can react with anilines in the presence of a catalyst to form quinolines, a privileged scaffold in medicinal chemistry. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.netrsc.org

Table 4: Potential Heterocyclic Synthesis

| Heterocycle | Reagents and Conditions | Potential Product |

| Pyrazole | Hydrazine derivative | A pyrazole-substituted pentanoic acid derivative |

| Quinolines | Aniline derivative, catalyst | A quinoline-substituted pentanoic acid derivative |

| Isoxazole | Hydroxylamine | An isoxazole-substituted pentanoic acid derivative |

Applications in Multi-Step Organic Synthesis for Complex Molecule Construction

Given its array of functional groups, this compound could serve as a key intermediate in the multi-step synthesis of more complex target molecules. The orthogonal reactivity of the carboxylic acid, the phenyl ring, and the dichlorovinyl group allows for a stepwise and controlled elaboration of the molecular structure.

A hypothetical synthetic plan could involve initial modification of the carboxylic acid, followed by transformations of the dichlorovinyl group, and finally, functionalization of the phenyl ring if required. For example, the carboxylic acid could be reduced to an alcohol, which could then direct further reactions. The dichlorovinyl group could be converted to an alkyne, which could then undergo a variety of C-C bond-forming reactions. The phenyl group could be subjected to electrophilic aromatic substitution to introduce further complexity. The ability to perform a sequence of reactions in a controlled manner is a hallmark of a useful building block in organic synthesis.

Table 5: Hypothetical Multi-Step Synthetic Sequence

| Step | Transformation | Reagents | Intermediate Product |

| 1 | Esterification | MeOH, H⁺ | Methyl 5,5-dichloro-2-phenylpent-4-enoate |

| 2 | Dehydrochlorination | Strong base (e.g., NaNH₂) | Methyl 5-chloro-2-phenylpent-4-ynoate |

| 3 | Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Methyl 5-aryl-2-phenylpent-4-ynoate |

| 4 | Hydrolysis | LiOH, H₂O | 5-Aryl-2-phenylpent-4-ynoic acid |

Q & A

Q. What are the established synthetic routes for 5,5-Dichloro-2-phenylpent-4-enoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves propargylation of homopropargyl alcohols or alkynes, leveraging palladium or copper catalysts. For example, Gao et al. (2014) demonstrated the use of 1,3-dilithiopropyne intermediates to achieve stereoselective propargylation . Key factors include:

- Temperature : Optimal yields (60–80%) occur at 0–25°C to minimize side reactions.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates.

- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ ensures efficient cross-coupling .

Monitoring via TLC or GC-MS is critical to track intermediate formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies chlorine-induced deshielding in the pentenoic backbone (δ 5.8–6.2 ppm for the double bond) .

- X-ray crystallography : Single-crystal diffraction (CCDC 1901024) resolves stereochemistry; data refinement uses SHELXL-97 with anisotropic displacement parameters .

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) confirm functional groups .

Q. What reaction mechanisms explain the formation of this compound in propargylation reactions?

- Methodological Answer : The mechanism involves:

Alkyne activation : 1,3-dilithiopropyne generates a nucleophilic acetylide.

Electrophilic attack : The acetylide reacts with α,β-unsaturated carbonyl electrophiles.

Chlorination : Post-propargylation, dichlorination occurs via SOCl₂ or PCl₅, with stereochemical control dependent on solvent polarity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and purity?

- Methodological Answer : Use a 2³ factorial design to test variables:

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

Validate computational models : Compare DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental NMR data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

Dynamic NMR : Variable-temperature studies (e.g., -40°C to 50°C) detect slow conformational exchange .

Cross-validate with MS/MS : Fragmentation patterns confirm molecular integrity .

Q. What computational strategies predict the regioselectivity of dichlorination in this compound derivatives?

- Methodological Answer :

- DFT calculations : Compute Fukui indices to identify electrophilic sites. Chlorine preferentially attacks the β-carbon of the enoic acid due to higher electron deficiency (Fukui f⁻ = 0.12 vs. 0.08 for α-carbon) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on transition-state stabilization .

Q. How can researchers address instability of this compound under acidic or basic conditions?

- Methodological Answer :

- pH-controlled storage : Store at pH 6–7 in amber vials to prevent hydrolysis.

- Derivatization : Convert to methyl esters (via CH₂N₂) for handling in basic conditions .

- Stability assays : Monitor degradation via HPLC-UV at 254 nm; t½ in aqueous buffer at 25°C is ~48 hours .

Q. What methodologies validate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).

Docking simulations (AutoDock Vina) : Predict binding affinity to target enzymes (e.g., cyclooxygenase-2) .

IC₅₀ assays : Dose-response curves with triplicate measurements reduce variability; EC50 values <10 µM suggest high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.